

(6-Bromo-1,3-benzodioxol-5-yl)methanol IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Bromo-1,3-benzodioxol-5-yl)methanol

Cat. No.: B1267513

[Get Quote](#)

An In-depth Technical Guide to **(6-Bromo-1,3-benzodioxol-5-yl)methanol**

This technical guide provides a comprehensive overview of **(6-bromo-1,3-benzodioxol-5-yl)methanol**, a halogenated heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's chemical identity, physicochemical properties, safety and handling information, and its application in synthetic chemistry.

Chemical Identity and Nomenclature

The compound is systematically named **(6-bromo-1,3-benzodioxol-5-yl)methanol** according to IUPAC nomenclature.^[1] It is also known by the synonym 6-bromopiperonyl alcohol.^[2]

Identifier	Value	Source
IUPAC Name	(6-bromo-1,3-benzodioxol-5-yl)methanol	PubChem[1]
CAS Number	6642-34-8	Santa Cruz Biotechnology[3]
Molecular Formula	C ₈ H ₇ BrO ₃	PubChem[1]
Molecular Weight	231.04 g/mol	PubChem[1]
Canonical SMILES	C1OC2=C(O1)C=C(C(=C2)CO)Br	PubChem[1], Biogen Científica[4]
InChI Key	XYYBAJXSNPIXTUHFFFAOYSA-N	PubChem[1]
EC Number	834-724-0	PubChem[1]
DSSTox Substance ID	DTXSID20280120	PubChem[1]

Physicochemical Properties

The physical and chemical properties of **(6-bromo-1,3-benzodioxol-5-yl)methanol** are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

Property	Value	Source
Melting Point	90-92°C	ChemicalBook[5]
Boiling Point	336.1±42.0 °C (Predicted)	ChemicalBook[5]
Density	1.768±0.06 g/cm ³ (Predicted)	ChemicalBook[5]
pKa	13.82±0.10 (Predicted)	ChemicalBook[5]
LogP	1.6701	ChemScene[2]
Topological Polar Surface Area (TPSA)	38.7 Å ²	PubChem[1]
Hydrogen Bond Donors	1	ChemScene[2]
Hydrogen Bond Acceptors	3	ChemScene[2]
Rotatable Bonds	1	ChemScene[2]
Storage Temperature	Room Temperature (Sealed in dry)	ChemicalBook[5]

Safety and Hazard Information

(6-Bromo-1,3-benzodioxol-5-yl)methanol is associated with specific health hazards. The GHS classification indicates that it can cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this chemical.

Hazard Class	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[\[1\]](#)

Role in Organic Synthesis

(6-Bromo-1,3-benzodioxol-5-yl)methanol serves as a versatile starting material for the synthesis of more complex 1,3-benzodioxole derivatives.[\[6\]](#) Its functional groups—the hydroxyl and the bromo substituents—provide multiple reaction sites for molecular elaboration.

Experimental Protocol: Synthesis of 1,3-Benzodioxole Triazole Derivatives

The following protocol details a multi-step synthesis starting from **(6-bromo-1,3-benzodioxol-5-yl)methanol** to produce novel triazole-substituted benzodioxoles, which are subsequently used in Suzuki-Miyaura coupling reactions.[\[6\]](#)

Step 1: Appel Reaction (Bromination)

- Objective: To convert the primary alcohol of **(6-bromo-1,3-benzodioxol-5-yl)methanol** into a bromide.
- Reagents: (6-bromobenzo[d][1][5]dioxol-5-yl)methanol (1), Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).
- Procedure: Appel conditions (CBr₄/PPh₃ in DCM) are applied to the starting material (1).
- Outcome: This reaction yields 5-(bromomethyl)-6-bromobenzo[d][1][5]dioxole (compound 2) with an excellent yield of 91%.[\[6\]](#)

Step 2: Nucleophilic Substitution (Azidation)

- Objective: To replace the newly introduced bromine atom with an azide group.
- Reagents: 5-(bromomethyl)-6-bromobenzo[d][1][5]dioxole (2), Sodium azide (NaN₃), Methanol (MeOH).
- Procedure: Compound 2 undergoes nucleophilic substitution with NaN₃ in methanol.

- Outcome: This step produces 5-(azidomethyl)-6-bromobenzo[d][1][5]dioxole (3) in a very good yield of 88%.^[6]

Step 3: Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

- Objective: To form a triazole ring via a click reaction.
- Reagents: 5-(azidomethyl)-6-bromobenzo[d][1][5]dioxole (3), Phenylacetylene, Copper(I) iodide (CuI) as a catalyst.
- Procedure: A Huisgen 1,3-dipolar cycloaddition is performed between the azide (3) and phenylacetylene in the presence of CuI.
- Outcome: The reaction affords the 1,4-regioisomer of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4) in 82% yield.^[6]

Step 4: Suzuki-Miyaura Coupling

- Objective: To introduce various aryl or heteroaryl substituents at the bromine position on the benzodioxole ring.
- Reagents: Compound 4, various boronic acids (5a-s), $PdCl_2(PPh_3)_2$ as a catalyst, PPh_3 as a ligand, and K_2CO_3 as a base.
- Procedure: A Suzuki-Miyaura coupling reaction is carried out between the aryl bromide (4) and different boronic acids.
- Outcome: This final step furnishes the desired target products (6a-s) in good yields (33-89%).^[6]

Synthetic Pathway Diagram

The workflow for the synthesis of 1,3-benzodioxole triazole derivatives is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthetic route from **(6-Bromo-1,3-benzodioxol-5-yl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. (6-Bromo-1,3-benzodioxol-5-yl)methanol [biogen.es]
- 5. (6-BROMO-1,3-BENZODIOXOL-5-YL)METHANOL CAS#: 6642-34-8 [chemicalbook.com]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- To cite this document: BenchChem. [(6-Bromo-1,3-benzodioxol-5-yl)methanol IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267513#6-bromo-1-3-benzodioxol-5-yl-methanol-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com